1-(7-methoxyisoquinolin-1-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
1368350-89-3 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(7-methoxyisoquinolin-1-yl)ethanamine |
InChI |
InChI=1S/C12H14N2O/c1-8(13)12-11-7-10(15-2)4-3-9(11)5-6-14-12/h3-8H,13H2,1-2H3 |
InChI Key |
WDDOWWSMIIQTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=C1C=C(C=C2)OC)N |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 7 Methoxyisoquinolin 1 Yl Ethan 1 Amine and Analogous Isoquinoline Ethanamine Structures
Classical and Established Synthetic Routes to Isoquinoline-1-yl-ethanamines
The foundational methods for isoquinoline (B145761) synthesis, developed in the late 19th and early 20th centuries, remain relevant in contemporary organic chemistry. These classical reactions, often named after their discoverers, provide robust pathways to the isoquinoline core, which can then be further functionalized.
Modifications of Bischler–Napieralski Cyclization for Methoxyisoquinoline Derivatives
The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com This method is particularly effective for phenethylamides derived from electron-rich aromatic rings, such as those containing a methoxy (B1213986) substituent. nrochemistry.com The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a nitrilium ion or a related electrophilic species attacks the aromatic ring to form a 3,4-dihydroisoquinoline. wikipedia.org
To synthesize a precursor for 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine, one would start with N-[2-(3-methoxyphenyl)ethyl]acetamide. The methoxy group at the meta position of the phenethylamine (B48288) starting material directs the cyclization to the para position, yielding 7-methoxy-1-methyl-3,4-dihydroisoquinoline. The presence of the electron-donating methoxy group facilitates the cyclization under milder conditions than for unsubstituted phenethylamides. nrochemistry.com Subsequent oxidation of the dihydroisoquinoline affords the aromatic 7-methoxy-1-methylisoquinoline, a direct precursor to the target ethanamine.
Common dehydrating agents for the Bischler-Napieralski reaction include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA). wikipedia.org The choice of reagent can influence the reaction conditions and yield. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ leads to the expected 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.org
Table 1: Representative Conditions for Bischler-Napieralski Cyclization
| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| N-[2-(3-methoxyphenyl)ethyl]acetamide | POCl₃ | Toluene | Reflux | 7-methoxy-1-methyl-3,4-dihydroisoquinoline | Moderate to Good | organic-chemistry.org |
| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | POCl₃ | Acetonitrile | Reflux | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | Not specified | wikipedia.org |
| N-phenethylamides | Tf₂O, 2-chloropyridine | Dichloromethane | -20 to RT | 3,4-dihydroisoquinolines | Good to Excellent | organic-chemistry.org |
Adaptations of Pictet–Spengler and Pomeranz–Fritsch Reactions for the Isoquinoline Core
The Pictet-Spengler and Pomeranz-Fritsch reactions are two other classical methods for constructing the isoquinoline skeleton, each with its own set of advantages and modifications.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org For the synthesis of a 7-methoxyisoquinoline (B1361142) derivative, 3-methoxyphenethylamine (B363911) would be the starting material. Condensation with an acetaldehyde (B116499) equivalent, such as pyruvic acid followed by decarboxylation, would lead to 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (B2452060). A subsequent oxidation step is required to obtain the fully aromatic isoquinoline ring. The reaction conditions for phenyl-substituted systems are generally harsher than for indole-based substrates, often requiring refluxing in strong acids. wikipedia.org
The Pomeranz-Fritsch reaction , first reported in 1893, utilizes the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.comthermofisher.com A key modification by Bobbitt involves the hydrogenation of the intermediate imine before cyclization, leading to tetrahydroisoquinolines under milder acidic conditions, which can help to reduce the formation of side products. nih.gov This Pomeranz-Fritsch-Bobbitt approach can be adapted to synthesize 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline from 3-methoxybenzaldehyde (B106831) and aminoacetaldehyde diethyl acetal, followed by reaction of the resulting tetrahydroisoquinoline with a methylating agent or by using a ketone in the initial condensation.
Table 2: Comparison of Pictet-Spengler and Pomeranz-Fritsch Adaptations
| Reaction | Starting Materials | Key Intermediate | Product Type | Key Features |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | Harsher conditions for less activated rings. wikipedia.org |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde acetal | Benzalaminoacetal | Isoquinoline | Acid-catalyzed cyclization. thermofisher.com |
| Pomeranz-Fritsch-Bobbitt | Benzaldehyde, Aminoacetaldehyde acetal | N-substituted aminoacetal | Tetrahydroisoquinoline | Milder conditions, reduced side products. nih.gov |
Reductive Amination Strategies for 1-Substituted Isoquinolines
Reductive amination is a direct and widely used method for the synthesis of amines from carbonyl compounds. In the context of producing this compound, this reaction would be the final step, converting the ketone precursor, 1-acetyl-7-methoxyisoquinoline, into the desired primary amine.
This transformation can be achieved through various methods. One common approach is the formation of an oxime from the ketone by reaction with hydroxylamine, followed by catalytic hydrogenation. Typical catalysts for this reduction include palladium on carbon (Pd/C) or Raney nickel.
Alternatively, direct reductive amination can be performed using a reducing agent in the presence of an ammonia (B1221849) source. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN), being common choices. The latter is often preferred as it is a milder reducing agent that selectively reduces the intermediate imine in the presence of the ketone. researchgate.net Biocatalytic reductive amination using enzymes is also an emerging green and highly selective alternative. researchgate.net
Table 3: Reductive Amination Approaches
| Method | Reagents | Intermediate | Key Advantages |
| Oxime Hydrogenation | 1. NH₂OH·HCl2. H₂, Pd/C or Raney Ni | Oxime | Well-established, reliable. |
| Direct Reductive Amination | NH₃, NaBH₃CN or NaBH₄ | Imine | One-pot procedure. |
| Biocatalytic Reductive Amination | Reductase enzyme, NH₃ source | Imine | High stereoselectivity, green conditions. researchgate.net |
Modern Catalytic Approaches in Isoquinoline Ethanamine Synthesis
Contemporary synthetic chemistry has seen the advent of powerful catalytic methods that offer novel and efficient pathways to complex molecules like isoquinolines, often with improved atom economy and functional group tolerance.
Transition Metal-Catalyzed C-H Activation and Annulation Reactions
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems. Rhodium catalysts, in particular, have been extensively used for the synthesis of isoquinolines. One strategy involves the reaction of an acetophenone (B1666503) oxime with an alkyne. nih.gov For the synthesis of a 7-methoxyisoquinoline derivative, 3'-methoxyacetophenone (B145981) oxime could be reacted with an alkyne in the presence of a rhodium(III) catalyst. This reaction proceeds via a rhodacycle intermediate, leading to a highly substituted isoquinoline. nih.gov
The use of a directing group on the nitrogen of an imine or an amide can also facilitate rhodium-catalyzed C-H activation and subsequent annulation with an alkyne to form the isoquinoline core. nih.govnih.gov These methods provide access to a wide range of substituted isoquinolines with high regioselectivity.
Table 4: Rhodium-Catalyzed C-H Activation for Isoquinoline Synthesis
| Starting Materials | Catalyst System | Product Type | Key Features | Reference |
| Benzamide, Alkyne | [RhCpCl₂]₂, Cu(OAc)₂ | Isoquinolone | C-H/N-H activation. | nih.gov |
| Aromatic Ketoxime, Alkyne | [RhCpCl₂]₂, AgSbF₆ | Isoquinoline | Forms highly substituted products. | nih.gov |
| Imine, Alkyne, Aldehyde | Rh(III) catalyst | Polycyclic isoquinoline derivative | Three-component reaction. | nih.gov |
Palladium-Catalyzed Cyclizations and Aminocarbonylations
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of isoquinolines, palladium-catalyzed cyclizations of suitable precursors offer a versatile approach. For instance, the cyclization of an imine derived from 2-ethynyl-5-methoxybenzaldehyde (B11758289) with an appropriate amine can lead to the 7-methoxyisoquinoline skeleton.
Another powerful palladium-catalyzed method is aminocarbonylation. This reaction introduces a carbonyl group and a nitrogen nucleophile in a single step. While typically used to form amides from aryl halides, modifications of this chemistry can be envisioned for the synthesis of isoquinoline derivatives. For example, a suitably substituted o-alkynylaryl halide could undergo a cascade of reactions involving carbonylation and amination to build the isoquinoline ring system.
Table 5: Palladium-Catalyzed Reactions for Isoquinoline Synthesis
| Reaction Type | Starting Materials | Catalyst/Ligand | Key Transformation |
| Cyclization | N-benzylidene-2-(1-alkynyl)aniline | Pd(OAc)₂, P(n-Bu)₃ | Intramolecular cyclization of alkyne and imine. |
| Aminocarbonylation | 1-halo-7-methoxyisoquinoline, Amine, CO | Pd(OAc)₂/Xantphos | Formation of a 1-carboxamido-7-methoxyisoquinoline. |
Organocatalytic and Metal-Free Strategies
To circumvent the use of metal catalysts, organocatalytic and metal-free synthetic methodologies have been developed, often relying on radical processes or the activation of substrates through other means.
A notable metal-free approach for the synthesis of isoquinoline ethanamines involves the use of super-electron-donors (SEDs). A protocol utilizing 2-azaallyl anions as SEDs enables a tandem reduction/radical cyclization/radical coupling/aromatization sequence to construct a wide range of isoquinoline ethyl amines with good functional group tolerance and yields researchgate.netnih.gov. This transition-metal-free method is operationally simple and has been demonstrated on a gram scale researchgate.netnih.gov. Another metal-free tandem oxidative cyclization involves the reaction of vinyl isocyanides with alkanes to produce 1-alkylisoquinolines nih.gov.
Dearomatization of isoquinolinium salts provides a powerful strategy for the synthesis of functionalized and structurally complex isoquinoline derivatives. These reactions typically involve the initial dearomatization of the isoquinolinium ring, followed by a cascade of reactions. For example, a mild protocol for the reductive functionalization of isoquinolinium salts using formic acid as a reductant allows for the interception of the in situ formed enamine species with a variety of electrophiles, leading to substituted tetrahydroisoquinolines beilstein-journals.org. While this method primarily yields tetrahydroisoquinolines, these can be precursors to the fully aromatized target structures. Another approach involves a hydride transfer-initiated reaction of N-isoquinolinium salts with 2-aminobenzaldehydes, which deconstructs the isoquinoline ring to form 3-functionalized quinolines researchgate.netlgpu.org. Annulation reactions of in situ formed isoquinolinium ylides with cyclic imines have also been reported to produce complex polycyclic frameworks researchgate.net.
Multicomponent Reaction Approaches for Isoquinoline Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, offer a highly efficient route to complex molecules like isoquinolines. These reactions are characterized by high atom economy and operational simplicity. Various MCRs have been developed for the synthesis of the isoquinoline core and its derivatives. For instance, a one-pot multicomponent condensation of 3-aryl(hetaryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexan-1-ones with 2-cyanoethanethioamide and alkyl halides affords highly functionalized 5,6,7,8-tetrahydroisoquinolines lgpu.org. While not directly yielding the target aromatic structure, these hydrogenated isoquinolines can serve as valuable intermediates. Other MCRs have been employed to synthesize imidazo[2,1-a]isoquinoline (B1217647) scaffolds through a cascade cyclization process nih.gov.
| Reaction Type | Reactants | Product Type | Key Features |
| Tandem Reduction/Radical Cyclization | 2-Azaallyl anions (from ketimines) and aryl iodides | Isoquinoline ethyl amines | Metal-free, super-electron-donor mediated. researchgate.netnih.gov |
| Reductive Functionalization | Isoquinolinium salt, formic acid, electrophile | Substituted tetrahydroisoquinoline | Transition-metal-free or Rh-catalyzed, dearomatization. beilstein-journals.org |
| One-pot Multicomponent Condensation | Cyclohexanone derivative, 2-cyanoethanethioamide, alkyl halide | Functionalized tetrahydroisoquinoline | High atom economy. lgpu.org |
Stereoselective Synthesis of this compound and Chiral Analogs
The synthesis of enantiomerically pure 1-(isoquinolin-1-yl)ethanamine derivatives is of high importance, as the stereochemistry at the C1 position can significantly influence biological activity. Asymmetric synthesis of isoquinoline alkaloids and their analogs has been a long-standing goal in organic chemistry.
Strategies for achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts, and asymmetric reductions. Chiral auxiliaries, such as those derived from pseudoephedrine or pseudoephenamine, can be attached to a precursor molecule to direct the stereochemical outcome of subsequent reactions, like alkylations, before being cleaved to yield the chiral product nih.gov. Asymmetric reduction of imines, enamines, or the isoquinoline ring itself, using chiral transition-metal catalysts (e.g., Iridium-based) or organocatalysts, is a powerful method for producing chiral tetrahydroisoquinolines, which can be precursors to the desired aromatic amines mdpi.com. For example, the asymmetric hydrogenation of N-heteroaromatics is a key strategy, although the direct asymmetric hydrogenation of isoquinolines remains challenging due to the stability of the aromatic system and potential catalyst poisoning mdpi.com. Asymmetric 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with allyl alkyl ketones have also been developed for the synthesis of chiral tetrahydroisoquinoline derivatives mdpi.com.
While specific methods for the direct asymmetric synthesis of this compound are not extensively reported, the general principles of asymmetric synthesis applied to isoquinolines provide a clear roadmap for accessing such chiral molecules.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively used in the asymmetric synthesis of isoquinoline derivatives. clockss.org The general approach involves attaching a chiral auxiliary to either the nucleophile or the electrophile, inducing facial selectivity in bond formation, and then cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.net
In the context of isoquinoline ethanamines, a chiral auxiliary can be attached to the nitrogen of a dihydroisoquinoline intermediate or to a precursor that will be used to form the ethanamine side chain. For instance, chiral oxazolidinones, famously known as Evans auxiliaries, can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions to introduce the desired stereocenter. researchgate.net
Key Features of Chiral Auxiliary-Mediated Synthesis:
High Diastereoselectivity: The steric and electronic properties of the auxiliary direct the incoming reagent to one face of the molecule.
Recoverable and Reusable: The auxiliary can often be recovered and reused, which is economically advantageous. wikipedia.org
Predictable Stereochemistry: The stereochemical outcome is generally predictable based on well-established models for common auxiliaries.
One of the pioneering uses of chiral auxiliaries was demonstrated by E.J. Corey with 8-phenylmenthol in 1975. wikipedia.org Subsequently, a variety of auxiliaries have been developed, including trans-2-phenyl-1-cyclohexanol (B1200244) and camphorsultam. wikipedia.orgslideshare.net The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess (d.e.).
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions researchgate.net | High diastereoselectivity, well-defined transition states. |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric alkylation of ketones and aldehydes | Forms chiral hydrazones, reliable stereocontrol. |
| Camphorsultam | Various asymmetric transformations | Highly crystalline derivatives, aids in purification and characterization. |
| Pseudoephedrine | Asymmetric alkylation | Readily available, efficient cleavage under mild conditions. |
Asymmetric Catalysis for Enantioselective Isoquinoline Ethanamine Formation
Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. youtube.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
The design of chiral ligands is central to asymmetric metal catalysis. acs.orgrsc.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. For the synthesis of isoquinoline ethanamines, transition metal complexes featuring chiral ligands can catalyze key bond-forming reactions with high enantioselectivity.
Prominent classes of chiral ligands include those with C2 symmetry, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and P-chirogenic phosphines. acs.orgyoutube.com The choice of metal and ligand is crucial and often determined through screening. For example, rhodium, ruthenium, iridium, and palladium complexes with various chiral phosphine (B1218219) ligands have been successfully employed in asymmetric hydrogenations and other transformations. acs.orgdicp.ac.cnacs.org
Recent advancements focus on "chiral-at-metal" catalysts, where the chirality originates from the metallic center itself, ligated by achiral ligands. researchgate.net This strategy simplifies ligand synthesis and opens new avenues for catalyst design. rsc.org
Table 2: Selected Chiral Ligands for Asymmetric Catalysis
| Ligand | Metal | Application |
| BINAP | Ru, Rh | Asymmetric hydrogenation of enamides and alkenes acs.org |
| DuPhos | Rh | Asymmetric hydrogenation |
| Josiphos | Rh, Ir | Asymmetric hydrogenation of imines and ketones dicp.ac.cn |
| Ph-BPE | Cu | Enantioselective hydroamination nih.gov |
| f-Binaphane | Ir | Asymmetric hydrogenation of imines dicp.ac.cn |
Enantioselective reductive amination is a direct and powerful method for synthesizing chiral amines from prochiral ketones or aldehydes. thieme-connect.deyoutube.com This reaction typically involves the in-situ formation of an imine or enamine intermediate from a carbonyl compound and an amine source (like ammonia or an ammonium (B1175870) salt), followed by enantioselective reduction catalyzed by a chiral metal complex. dicp.ac.cn
For the synthesis of this compound, this would involve the reductive amination of 1-(7-methoxyisoquinolin-1-yl)ethan-1-one. Iridium complexes with chiral ligands like f-Binaphane have shown high activity and enantioselectivity for the reductive amination of aryl ketones. dicp.ac.cn The addition of activating agents such as titanium(IV) isopropoxide can be beneficial for imine formation. dicp.ac.cn
Challenges in this area include the instability of the imine intermediate and potential catalyst inhibition by the amine product. thieme-connect.de Despite these hurdles, significant progress has been made, with some processes being implemented on an industrial scale for the production of pharmaceutical ingredients. thieme-connect.de
Chemoenzymatic and Biocatalytic Approaches to Stereodefined Isoquinoline Amines
Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. nih.gov For the synthesis of chiral amines, several enzyme classes are particularly relevant, including transaminases, monoamine oxidases, and imine reductases. researchgate.netmanchester.ac.uk
A chemoenzymatic approach combines chemical synthesis with biocatalytic steps. whiterose.ac.uk For example, a chemical synthesis could be used to construct the isoquinoline core, followed by an enzymatic resolution or a stereoselective enzymatic reaction to install the chiral amine. nih.gov
ω-Transaminases (ω-TAs) are particularly valuable as they can catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity. wiley.com The production of sitagliptin, a drug containing a chiral amine, on an industrial scale using a transaminase highlights the power of this technology. wiley.com
Monoamine oxidases (MAOs) can be used in deracemization processes, where one enantiomer of a racemic amine is selectively oxidized to an imine, which is then reduced back to the racemic amine by a non-selective reducing agent, while the other enantiomer accumulates. exlibrisgroup.com
Advantages of Biocatalytic Methods:
High enantioselectivity (often >99% ee).
Mild reaction conditions (temperature, pH).
Reduced environmental impact.
Diastereoselective Control in Isoquinoline Ring Formation and Subsequent Transformations
When a chiral center already exists in a molecule, new stereocenters can be introduced with high diastereoselectivity. This principle can be applied to the synthesis of complex isoquinoline alkaloids. nih.gov Traditional methods for isoquinoline synthesis, such as the Pictet-Spengler and Bischler-Napieralski reactions, can be rendered diastereoselective by using chiral starting materials. clockss.org
For example, the Pictet-Spengler condensation of a chiral β-arylethylamine with an aldehyde can lead to the formation of a tetrahydroisoquinoline with a specific diastereomeric configuration. clockss.org Subsequent modifications to this core can then be performed to build the desired ethanamine side chain.
Furthermore, the existing stereocenter can direct the facial selectivity of subsequent reactions on the isoquinoline ring or its substituents. For example, a chiral group at the C-1 position can influence the stereochemical outcome of a reduction or an addition reaction at another position in the molecule. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes for Isoquinoline Ethanamines
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. nih.govnih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including isoquinoline derivatives. researchgate.net
Key green chemistry considerations in the synthesis of isoquinoline ethanamines include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Asymmetric catalysis and multicomponent reactions are highly atom-economical. greenchemistry-toolkit.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or deep eutectic solvents. researchgate.net Biocatalytic reactions often run in aqueous media under mild conditions. nih.gov
Catalysis: Utilizing catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents reduces waste. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Biocatalytic and some modern catalytic reactions are well-suited for this. greenchemistry-toolkit.org
Renewable Feedstocks: While not always directly applicable to complex heterocycles, the use of starting materials derived from renewable resources is a long-term goal. rsc.org
The application of chemoenzymatic and biocatalytic methods, as well as highly efficient asymmetric catalytic processes, directly aligns with the goals of green chemistry by reducing waste, energy consumption, and the use of hazardous materials. manchester.ac.uknih.gov
Application of Recyclable Catalytic Systems
The quest for sustainability in chemical synthesis has propelled the development of recyclable catalytic systems, which minimize waste and reduce costs associated with catalyst consumption. In the context of synthesizing chiral amines like this compound, asymmetric transfer hydrogenation (ATH) stands out as a powerful technique. The recyclability of the catalysts used in these transformations is a key area of research.
Supported catalysts, where the active catalytic species is immobilized on a solid support, are a cornerstone of recyclable catalysis. nih.gov These systems are readily separated from the reaction mixture by simple filtration, allowing for their reuse in subsequent reaction cycles. For instance, catalysts supported on materials like polyethylene (B3416737) glycol have demonstrated remarkable recyclability in the asymmetric transfer hydrogenation of related nitrogen-containing heterocyclic compounds. nih.gov One study highlighted a supported catalyst that was successfully recycled six times, maintaining high yields (96%) and enantioselectivity (95% ee). nih.gov
Another innovative approach involves the use of ionic liquids (ILs) as media for catalytic reactions. nih.gov Certain catalysts, functionalized with ionic moieties, can be dissolved in an ionic liquid phase. This allows for the easy separation of the product, which typically resides in an organic phase, from the catalyst-containing ionic liquid phase. The catalyst solution can then be reused. For example, a novel ionic ligand-ruthenium catalyst system has been developed for the ATH of ketones in the ionic liquid [bmim][PF6], demonstrating the potential for catalyst recycling in reductions that could be analogous to the synthesis of the target ethanamine. nih.gov
The table below summarizes the performance and recyclability of representative catalytic systems applicable to the synthesis of chiral amines and related heterocyclic compounds.
| Catalyst System | Substrate Type | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | No. of Cycles | Ref. |
| PEG-Supported Ru Catalyst | β-amido-nitroolefins | Asymmetric Transfer Hydrogenation | 96 | 95 | 6 | nih.gov |
| Ionic Ligand-Ru Catalyst in [bmim][PF6] | Acetophenone derivatives | Asymmetric Transfer Hydrogenation | >99 | 94 | Not specified | nih.gov |
| Water-Stable Manganese Catalyst | Quinolines | Asymmetric Transfer Hydrogenation | up to 99 | up to 99 | Not specified | rsc.org |
Solvent-Free and Environmentally Benign Solvent Reaction Media
The choice of solvent is a critical factor in the environmental impact of a synthetic process. The development of solvent-free reaction conditions and the use of environmentally benign solvents are key tenets of green chemistry.
Solvent-free, or solid-state, reactions offer significant advantages by eliminating solvent waste, reducing purification steps, and often accelerating reaction rates. An efficient, one-pot synthesis of polysubstituted isoquinolines has been described under solvent-free conditions, reacting isoquinoline with phenacyl bromides and dialkyl acetylenedicarboxylates at moderate temperatures (50°C) to achieve high yields. nih.gov While this specific example leads to a different substitution pattern, the principle of solvent-free multicomponent reactions is highly adaptable for building the isoquinoline core.
Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds. researchgate.netwiley.com These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and urea. researchgate.netrsc.org They are often biodegradable, non-flammable, and have low vapor pressure. researchgate.net The synthesis of a precursor for the praziquantel (B144689) analogue, 2-Cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline, has been successfully achieved using a DES, demonstrating improved yields and making the synthesis more cost-effective. researchgate.net Furthermore, palladium-catalyzed aminocarbonylation reactions to produce isoquinoline-1-carboxamides, structurally related to our target amine, have been successfully performed in biomass-derived solvents like γ-valerolactone (GVL) and ethyl levulinate, proving them to be viable green alternatives to traditional solvents like DMF. mdpi.com
The following table presents examples of isoquinoline synthesis in environmentally benign media.
| Reaction Type | Solvent/Condition | Substrate(s) | Product Type | Yield (%) | Ref. |
| Multicomponent Reaction | Solvent-free, 50°C | Isoquinoline, phenacyl bromide, dialkyl acetylenedicarboxylate | Pyrrolo[2,1-a]isoquinoline | High | nih.gov |
| N-alkylation/acylation | Deep Eutectic Solvent (Choline chloride:urea) | 2-Phenylethylamine derivatives | Intermediates for praziquantel analogue | 62-92 | researchgate.net |
| Aminocarbonylation | γ-valerolactone (GVL) | 1-Iodoisoquinoline, various amines | Isoquinoline-1-carboxamides | 55-89 | mdpi.com |
Atom-Economy Driven Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Syntheses with high atom economy are inherently less wasteful.
Addition and cyclization reactions are classic examples of atom-economical transformations. acs.org The synthesis of isoquinoline-derived diene esters from enynones and isoquinoline-N-oxides proceeds in an atom-economic manner through a cascade of [3+2]-cycloaddition, ring-opening, and rearrangement, forming multiple bonds in a single operation. acs.org
Modern catalytic methods often provide highly atom-economical routes to complex molecules. For instance, a cobalt(III)-catalyzed synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds is exceptionally atom-economical, producing only N₂ and H₂O as byproducts. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation and annulation of hydrazones provides an oxidant-free pathway to highly substituted isoquinolines. acs.org A modular, one-pot synthesis of substituted isoquinolines has been developed using a palladium-catalyzed α-arylation of a ketone, followed by in situ trapping and aromatization, combining four components with high efficiency. nih.gov These methods represent a significant improvement over classical, multi-step syntheses that often generate stoichiometric amounts of waste.
The table below outlines several atom-economical approaches for the synthesis of substituted isoquinolines.
| Reaction Type | Key Features | Byproducts | Product Type | Ref. |
| [3+2]-Cycloaddition/Rearrangement | Atom-economic cascade reaction | Minimal | Isoquinoline-derived diene esters | acs.org |
| Cobalt(III)-catalyzed C-H/N-H activation | Oxidant-free | N₂, H₂O | 1-Aminoisoquinolines | organic-chemistry.org |
| Rhodium(III)-catalyzed C-H activation | Oxidant-free, N-N bond cleavage | Minimal | Substituted isoquinolines | acs.org |
| Palladium-catalyzed four-component synthesis | One-pot, modular | Salts | Substituted isoquinolines | nih.gov |
Mechanistic Investigations of Reactions Involving 1 7 Methoxyisoquinolin 1 Yl Ethan 1 Amine and Its Precursors
Elucidation of Key Intermediates in Isoquinoline (B145761) Formation Reactions
The formation of the isoquinoline skeleton is a fundamental step in the synthesis of 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine. Several classical named reactions are employed for this purpose, each proceeding through distinct key intermediates.
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. quimicaorganica.orgwikipedia.orgnih.gov The reaction is typically carried out in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). quimicaorganica.orgwikipedia.org Mechanistic studies have proposed two primary pathways that diverge based on the timing of the elimination of the carbonyl oxygen. quimicaorganica.org
Mechanism I proceeds through a dichlorophosphoryl imine-ester intermediate. quimicaorganica.org
Mechanism II involves the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. quimicaorganica.orgwikipedia.orgshahucollegelatur.org.in
The prevalence of each mechanism is believed to be influenced by the specific reaction conditions. quimicaorganica.org For substrates with electron-donating groups on the benzene (B151609) ring, such as the methoxy (B1213986) group in the precursor to 7-methoxyisoquinoline (B1361142), the reaction is facilitated. nih.goviust.ac.ir However, the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with P₂O₅ can sometimes lead to a mixture of the expected 7-methoxy-1-phenyl-3,4-dihydroisoquinoline (B13940692) and an "abnormal" 6-methoxy isomer. This is thought to occur via cyclization at the ipso-carbon, forming a spiro intermediate. iust.ac.ir
The Pictet-Spengler reaction offers another route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. nih.govmdpi.com This reaction is considered a special case of the Mannich reaction and is typically catalyzed by acid. nih.gov The key intermediate in this reaction is an iminium ion , which is sufficiently electrophilic to undergo intramolecular cyclization. shahucollegelatur.org.innih.gov For less nucleophilic aromatic rings, harsher conditions with strong acids are often required. nih.gov A variation of this reaction involves the formation of an N-acyliminium ion, which is a very powerful electrophile and allows for cyclization under milder conditions. researchgate.net
The Pomeranz-Fritsch reaction , and its modification by Bobbitt, is used to synthesize isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetals. wikipedia.orgshahucollegelatur.org.in The reaction proceeds via the formation of a benzalaminoacetal (a Schiff base), which then undergoes acid-catalyzed cyclization. wikipedia.org The Bobbitt modification involves the reduction of an intermediate iminoacetal to an aminoacetal, which then cyclizes to the tetrahydroisoquinoline product under milder acidic conditions, reducing the formation of side products. mdpi.com
Table 1: Key Intermediates in Isoquinoline Formation Reactions
| Reaction | Precursor(s) | Key Intermediate(s) | Product Type |
| Bischler-Napieralski | β-arylethylamide | Nitrilium ion, Dichlorophosphoryl imine-ester, Spiro intermediate | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion, N-Acyliminium ion | Tetrahydroisoquinoline |
| Pomeranz-Fritsch-Bobbitt | Benzaldehyde, Aminoacetaldehyde acetal | Benzalaminoacetal (Schiff base), Iminoacetal, Aminoacetal | Isoquinoline/Tetrahydroisoquinoline |
Detailed Analysis of C-H Activation Pathways in Isoquinoline Synthesis
Modern synthetic methods are increasingly relying on transition metal-catalyzed C-H activation to construct the isoquinoline framework, offering alternative and often more efficient routes compared to classical methods. Palladium and rhodium catalysts have been at the forefront of these developments.
Palladium-catalyzed C-H activation has been successfully employed for the synthesis of isoquinolines and their derivatives. One strategy involves the cyclization of aromatic oximes. bartleby.comquora.com In this process, the oxime can act as a directing group and an internal oxidant. A plausible mechanism begins with the coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladation intermediate. quimicaorganica.org Subsequent coordination and insertion of an alkyne or other coupling partner, followed by reductive elimination, yields the isoquinoline product. quimicaorganica.org
Rhodium-catalyzed C-H activation provides another powerful tool for isoquinoline synthesis. wikipedia.orgiust.ac.ir For instance, the reaction of aromatic ketoximes with alkynes, catalyzed by a rhodium complex, can produce highly substituted isoquinolines. wikipedia.org The proposed mechanism involves chelation-assisted C-H activation through the oxidative addition of Rh(I) to an ortho C-H bond. This is followed by alkyne insertion, reductive elimination, intramolecular electrocyclization, and finally aromatization to give the isoquinoline product. wikipedia.org Hydrazones have also been used as directing groups in rhodium(III)-catalyzed C-H activation/annulation reactions to synthesize isoquinolines. iust.ac.ir
Table 2: C-H Activation in Isoquinoline Synthesis
| Catalyst System | Precursors | Proposed Intermediate | Key Mechanistic Steps |
| Palladium(II) | N-methoxybenzamide, Alkyne/Allene | Cyclopalladation intermediate | C-H activation, Alkyne/Allene insertion, Reductive elimination |
| Rhodium(I)/(III) | Aromatic ketoxime, Alkyne | Rhodacycle intermediate | Chelation-assisted C-H activation, Alkyne insertion, Reductive elimination, Electrocyclization |
| Rhodium(III) | Hydrazone, Alkyne | Rhodacycle intermediate | C-H bond activation, Annulation, N-N bond cleavage |
Radical and Ionic Mechanisms in Isoquinoline Ethanamine Synthesis
The introduction of the 1-ethanamine side chain onto the 7-methoxyisoquinoline core can proceed through either radical or ionic mechanisms. The electron-deficient nature of the isoquinoline ring, particularly at the C1 position, makes it susceptible to attack by nucleophilic and radical species. quimicaorganica.orgiust.ac.ir
Ionic mechanisms typically involve the nucleophilic addition of an ethyl-containing nucleophile to the C1 position of the isoquinoline ring or a derivative. Hard nucleophiles are known to attack isoquinoline at the C1 position. quimicaorganica.org This can be rationalized by the ability of the nitrogen atom to stabilize the negative charge in the resulting intermediate. nih.gov The synthesis of 1-aminoisoquinoline (B73089) has been achieved through methods that likely involve nucleophilic attack at the C1 position. youtube.com For the synthesis of this compound, a plausible ionic pathway would involve the addition of an ethyl carbanion equivalent (e.g., from an organometallic reagent) to the C1 position, followed by further functional group manipulations to install the amine group.
Radical mechanisms offer an alternative approach. The Minisci reaction, for example, involves the addition of a radical to a protonated heteroaromatic compound. bartleby.com While traditionally used for simple alkylation, variations of this reaction could be envisioned for the introduction of an ethyl group. The reaction of isoquinoline with a source of ethyl radicals would lead to the formation of a radical adduct at the C1 position. Subsequent oxidation would then lead to the formation of 1-ethylisoquinoline. The synthesis of 1-alkylisoquinolines via the radical cyclization of vinyl isocyanides with alkanes has also been reported, highlighting the utility of radical pathways. mdpi.com The final amine group could then be introduced through various synthetic transformations.
Transition State Analysis in Stereoselective Transformations
The synthesis of the chiral center in this compound necessitates a stereoselective transformation. Understanding the transition states of these reactions is key to controlling the enantiomeric outcome.
The stereoselective synthesis of chiral amines often employs chiral catalysts, such as chiral phosphoric acids. nih.gov These catalysts can activate the reactants and create a chiral environment that favors the formation of one enantiomer over the other. For example, in the asymmetric hydrophosphonylation of imines to form α-amino phosphonates, a chiral phosphoric acid can act as a Brønsted acid to activate the imine.
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for analyzing the transition states of stereoselective reactions. nih.gov By modeling the transition state structures, it is possible to understand the origins of stereoselectivity. These models can reveal crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst, substrates, and the developing product that stabilize one transition state over the other.
In the context of synthesizing this compound, a stereoselective reduction of a corresponding imine or a related precursor would be a likely strategy. A chiral catalyst would coordinate to the substrate, and the transition state for the delivery of the hydride or other nucleophile would be lower in energy for one face of the prochiral center than the other. DFT calculations could be employed to model the competing transition states and rationalize the observed stereoselectivity, guiding the design of more effective catalysts. nih.gov
Chemical Transformations and Advanced Derivatization Strategies for 1 7 Methoxyisoquinolin 1 Yl Ethan 1 Amine
Functionalization of the Isoquinoline (B145761) Ring System
The isoquinoline core of the molecule is amenable to several functionalization reactions, including substitutions on the aromatic system and modifications of the methoxy (B1213986) group.
Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Core
The reactivity of the isoquinoline ring is dictated by the electron-donating methoxy group and the electron-withdrawing nature of the nitrogen atom.
Electrophilic Substitution: The isoquinoline nucleus is generally less reactive towards electrophiles than benzene (B151609). However, the presence of the activating methoxy group at the 7-position directs electrophilic attack primarily to the benzene ring of the isoquinoline system. The positions ortho and para to the methoxy group (positions 6 and 8) are the most likely sites for substitution.
Nucleophilic Substitution: The pyridine (B92270) ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack. Reactions of this nature are known to occur fastest at the C-1 position in isoquinolines. iust.ac.ir For instance, isoquinoline can react with potassium amide in liquid ammonia (B1221849) to yield 1-aminoisoquinoline (B73089). iust.ac.ir In the case of 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine, the C-1 position is already substituted, but other positions on the pyridine ring could potentially undergo nucleophilic substitution under specific conditions, especially if activated by an appropriate leaving group.
Modifications and Reactions at the Methoxy Group
The methoxy group (-OCH3) at the 7-position is a key site for chemical modification.
Demethylation: A common transformation is the cleavage of the methyl ether to yield the corresponding phenol (B47542) (a 7-hydroxyisoquinoline (B188741) derivative). This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification. The position of the methoxy group can have a directing effect on certain photoreactions of isoquinoline N-oxides. rsc.org
Chemical Modifications of the Ethan-1-amine Moiety
The primary amine of the ethan-1-amine side chain is a highly versatile functional group, allowing for a wide array of chemical modifications.
Amide, Urea, and Carbamate Formation
The primary amine readily undergoes acylation and related reactions to form amides, ureas, and carbamates.
Amide Formation: Amides are commonly synthesized by reacting the primary amine with acyl chlorides or acid anhydrides. masterorganicchemistry.comkhanacademy.org This reaction usually requires a base to neutralize the acidic byproduct (e.g., HCl). khanacademy.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between a carboxylic acid and the amine. masterorganicchemistry.comyoutube.com
Urea Formation: Ureas are typically prepared by reacting the amine with an isocyanate. commonorganicchemistry.com Another approach involves the use of reagents like carbonyldiimidazole (CDI) or triphosgene, which act as phosgene (B1210022) equivalents. commonorganicchemistry.com A mild method for synthesizing ureas involves the reaction of primary amines with carbon dioxide in the presence of DBU to form a carbamic acid intermediate, which then reacts with another amine. nih.govbohrium.com
Carbamate Formation: Carbamates can be synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate. Another method involves the reaction of a carbamic acid, generated from the amine and CO2, with an alcohol using Mitsunobu reagents. nih.gov The reaction of di-tert-butyl dicarbonate (B1257347) with an amine in the presence of sodium azide (B81097) can also yield a carbamate. organic-chemistry.org
Below is a table summarizing these transformations:
| Starting Material | Reagent | Product Type |
| This compound | Acyl Chloride/Acid Anhydride | Amide |
| This compound | Isocyanate | Urea |
| This compound | Chloroformate | Carbamate |
Alkylation and Arylation Reactions of the Amine
The primary amine can be converted to secondary or tertiary amines through alkylation or arylation.
Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or sodium triacetoxyborohydride), is a more controlled method for producing secondary or tertiary amines.
Arylation: The introduction of an aryl group onto the amine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate.
Formation of Imines and Hydrazones for Further Derivatization
The primary amine can condense with carbonyl compounds to form imines and hydrazones, which can serve as intermediates for further chemical transformations. bham.ac.uk
Imine Formation: The reaction of this compound with an aldehyde or ketone yields an imine (Schiff base). bham.ac.ukresearchgate.net This reaction is generally reversible and acid-catalyzed. bham.ac.uk The resulting imine can be reduced to a secondary amine or used in other reactions.
Hydrazone Formation: While the primary amine itself does not form a hydrazone, it can be derivatized to a hydrazine, which can then react with aldehydes or ketones. More directly, related isoquinoline compounds have been used in the formation of hydrazone ligands for catalysis. acs.org The formation of hydrazones from hydrazines and carbonyl compounds is a robust reaction used in various fields. nih.gov Hydrazones are generally more stable than the corresponding imines. thebrpi.org The Wolff-Kishner reduction utilizes the formation of a hydrazone intermediate to deoxygenate a carbonyl group to an alkane. libretexts.org
The following table outlines the formation of imines and hydrazones:
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| This compound | Aldehyde or Ketone | Imine (Schiff Base) | Reversible, acid-catalyzed reaction. bham.ac.uk |
| Hydrazine derivative | 1-(7-methoxyisoquinolin-1-yl)ethan-1-one | Hydrazone | More stable than imines. thebrpi.org |
Multi-Substrate and Cascade Reactions with this compound Derivatives
The primary amine functionality of this compound serves as a versatile anchor for initiating multi-substrate and cascade reactions, enabling the rapid assembly of complex molecular architectures. These reactions, which form multiple chemical bonds in a single synthetic operation, are of significant interest for their efficiency and atom economy. The strategic location of the amino group at the C1 position of the isoquinoline ring allows it to participate in a variety of transformations that can be sequenced into elegant cascade processes.
Key to these strategies is the initial formation of an imine or iminium ion intermediate through the reaction of the primary amine with a carbonyl compound. This electrophilic intermediate is then poised to react with a range of nucleophiles in a multi-component fashion, leading to highly functionalized isoquinoline derivatives.
Iminium Ion-Initiated Cascade Reactions
One of the most powerful strategies involves the in situ formation of an iminium ion from this compound and an aldehyde or ketone. This intermediate can be trapped by a third component, a nucleophile, in a cascade sequence. This approach is the foundation of several classic multicomponent reactions.
Mannich-Type Reactions: In a potential Mannich-type cascade, this compound would first condense with a non-enolizable aldehyde, such as formaldehyde (B43269) or benzaldehyde, to form a highly reactive Schiff base or the corresponding iminium ion under acidic conditions. This electrophilic species can then be intercepted by a carbon nucleophile, like an enol, silyl (B83357) enol ether, or an electron-rich aromatic compound, to generate a new carbon-carbon bond. The resulting product incorporates fragments from all three starting materials in a single pot.
Strecker-Type Syntheses: The Strecker synthesis, a classic method for producing α-amino acids, can be adapted into a cascade involving the target amine. The reaction commences with the formation of an imine from this compound and an aldehyde. Subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to the imine intermediate would yield an α-aminonitrile. This nitrile can then be hydrolyzed in a subsequent step to afford a novel amino acid derivative bearing the bulky 7-methoxyisoquinoline (B1361142) scaffold. nih.gov
The table below illustrates a proposed Mannich-type reaction cascade.
| Reaction Type | Amine Component | Carbonyl Component | Nucleophile | Proposed Product |
| Mannich Reaction | This compound | Formaldehyde | Acetophenone (B1666503) | 3-(Dimethylamino)-1-(7-methoxyisoquinolin-1-yl)-1-phenylpropan-1-one |
Ugi and Groebke–Blackburn–Bienaymé (GBB) Four-Component Reactions
The isocyanide-based Ugi and GBB four-component reactions (4CR) represent a pinnacle of multi-component synthesis, allowing for the creation of significant molecular diversity. The primary amine of this compound is an ideal substrate for these transformations.
In a hypothetical GBB reaction, this compound would be combined with an aldehyde, an isocyanide, and a suitable acid catalyst. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org The initial condensation of the amine and aldehyde forms an iminium ion, which is then attacked by the isocyanide to form a nitrilium ion intermediate. An intramolecular nucleophilic attack by the conjugate base of the acid (often from a heteroaromatic amine component in classic GBB reactions) or another tethered nucleophile would complete the cascade, yielding a highly complex, fused heterocyclic system. This strategy could be employed to build novel scaffolds fused to the isoquinoline core.
The table below outlines a potential GBB-type cascade.
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Reaction Type | Potential Product Core |
| This compound | Benzaldehyde | tert-Butyl isocyanide | GBB Reaction | Substituted α-amino amide derivative |
Post-Condensation Cascade Modifications
Another advanced strategy involves a two-step sequence where an initial reaction of this compound is followed by a cascade cyclization. For instance, the amine can be acylated with a reactant containing a latent dienophile. A subsequent intramolecular Diels-Alder (IMDA) reaction could then be triggered, for instance by heat, to construct a complex polycyclic system. beilstein-journals.org
For example, acylation of the primary amine with fumaryl (B14642384) chloride would introduce a dienophile. If the starting amine were modified to contain a diene moiety (a hypothetical derivative), an IMDA cascade could ensue. This highlights the potential for derivatization of the core molecule to enable even more complex cascade transformations. Research into such sequential multi-component and cyclization reactions has shown promise in generating novel imidazopyridine-fused isoquinolinones from different starting materials, demonstrating the feasibility of such complex transformations. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org
These examples underscore the significant potential of this compound and its derivatives as building blocks in multi-substrate and cascade reactions. Their ability to readily form reactive iminium intermediates opens the door to a wide array of efficient and powerful synthetic methodologies for creating novel and structurally complex molecules.
Theoretical and Computational Chemistry Applied to Isoquinoline Ethanamine Systems
Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the elucidation of reaction mechanisms. For isoquinoline (B145761) systems, these calculations can be used to study their synthesis and subsequent reactions. For example, in the synthesis of substituted isoquinolines, computational methods can help to understand the energetics of different cyclization strategies, such as the Bischler-Napieralski or Pictet-Spengler reactions. nih.gov
In the context of 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine, quantum chemical calculations could be employed to:
Investigate the mechanism of its formation, for instance, the addition of an ethylamine (B1201723) equivalent to a 7-methoxyisoquinoline (B1361142) precursor.
Predict the most likely sites for further chemical modification on the isoquinoline ring or the ethanamine side chain.
Analyze the transition states of potential reactions, providing insights into reaction kinetics and the feasibility of different synthetic routes.
Currently, there are no specific published studies detailing these calculations for this compound.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net From a DFT calculation, a wealth of information about a molecule's reactivity can be derived. For isoquinoline and its derivatives, DFT studies have been used to calculate various molecular properties. researchgate.netarabjchem.org
Key parameters that would be obtained from a DFT study of this compound include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. arabjchem.org
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.
A hypothetical DFT study on this compound would likely reveal the influence of the methoxy (B1213986) and ethanamine substituents on the electronic properties of the isoquinoline core.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value/Information | Significance |
| HOMO Energy | To be determined | Indicates electron-donating ability |
| LUMO Energy | To be determined | Indicates electron-accepting ability |
| HOMO-LUMO Gap | To be determined | Relates to chemical stability and reactivity |
| Dipole Moment | To be determined | Indicates overall polarity of the molecule |
| MEP Analysis | To be determined | Shows sites for nucleophilic and electrophilic attack |
Computational Modeling of Stereoselective Induction and Enantiocontrol
The ethanamine substituent attached to the C1 position of the isoquinoline ring in this compound creates a stereocenter. This means the compound can exist as a pair of enantiomers. The stereoselective synthesis of such chiral molecules is a significant challenge in organic chemistry. nih.gov
Computational modeling can play a vital role in understanding and predicting the stereochemical outcome of a reaction. These models can be used to:
Analyze the transition state energies of pathways leading to different stereoisomers.
Model the interaction of the substrate with a chiral catalyst or reagent to explain the origin of enantioselectivity.
Predict which enantiomer will be preferentially formed under specific reaction conditions.
While the stereoselective synthesis of various chiral compounds has been successfully modeled, specific computational studies on the enantiocontrol in the synthesis of this compound are not present in the current literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its ethanamine side chain, MD simulations can reveal:
Conformational Preferences: The molecule can adopt various three-dimensional shapes or conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.
Intermolecular Interactions: MD simulations can model how the molecule interacts with solvent molecules or other solutes. This is important for understanding its solubility and how it might bind to a biological target.
Solvation Effects: The behavior and properties of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solvation shell around the solute.
A molecular dynamics study of liquid isoquinoline has been reported, investigating its translational and rotational diffusion. A similar study on this compound would provide valuable information on its dynamic properties in a condensed phase.
Future Research Directions and Emerging Trends in Isoquinoline Ethanamine Chemistry
Development of Novel and More Efficient Asymmetric Synthesis Strategies
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry. For isoquinoline (B145761) ethanamines, where the stereochemistry at the C-1 position is crucial for biological activity, the development of robust asymmetric syntheses is a primary research focus. While classical methods like the Bischler-Napieralski reaction are effective for creating the isoquinoline core, they typically yield prochiral intermediates that require subsequent enantioselective reduction to establish the desired stereocenter. rsc.org
Future strategies are moving beyond these traditional multi-step approaches towards more streamlined and efficient methods. Key areas of development include:
Chiral Auxiliary-Mediated Synthesis : This strategy involves the temporary incorporation of a chiral molecule (an auxiliary) to direct the stereochemical outcome of a key reaction step. The auxiliary is later removed, having fulfilled its role in establishing the desired chirality in the target molecule. Research in this area focuses on developing new auxiliaries that offer higher diastereoselectivity and are easily cleaved under mild conditions. clockss.org
Enantioselective Catalysis : This is arguably the most dynamic area of research. It involves the use of small amounts of a chiral catalyst (metal-based or organocatalyst) to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral 1-substituted tetrahydroisoquinolines, the focus is on the asymmetric hydrogenation or transfer hydrogenation of 1-substituted-3,4-dihydroisoquinoline precursors. rsc.org Future work will likely involve the design of new chiral ligands and organocatalysts that provide higher enantiomeric excess (ee) for a broader range of substrates under milder conditions. nih.govnih.gov
Kinetic Chiral Resolution : This method involves the separation of a racemic mixture by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means like crystallization due to their different solubilities. wikipedia.org While effective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org Ongoing research aims to identify more efficient and cost-effective resolving agents and to develop robust racemization processes to convert the unwanted enantiomer back into the racemic mixture for reuse. onyxipca.comrsc.org
The ultimate goal is to develop methods that are not only highly enantioselective but also atom-economical and operationally simple, making the large-scale production of enantiopure isoquinoline ethanamines more feasible. acs.org
Exploration of New Catalytic Systems and Methodologies
Catalysis is at the heart of modern organic synthesis, and the construction of the isoquinoline scaffold is no exception. While traditional methods often required harsh conditions, contemporary research is focused on developing milder and more efficient catalytic protocols. nih.govresearchgate.net A major trend is the use of transition-metal-catalyzed C-H activation, which allows for the direct formation of C-C and C-N bonds from simple, unfunctionalized precursors. acs.orgresearchgate.net
Emerging catalytic systems for isoquinoline synthesis include:
Rhodium (Rh) Catalysis : Rhodium catalysts have proven highly effective in the oxidative coupling of aryl aldimines with alkynes to form isoquinolines. acs.org Mechanistic studies suggest these reactions proceed via C-H bond cleavage and C-N bond formation through reductive elimination from a rhodium(III) species. acs.orgresearchgate.net
Palladium (Pd) Catalysis : Palladium catalysis is widely used for various coupling reactions. In isoquinoline synthesis, it facilitates the coupling of enolates with ortho-functionalized aryl halides to create a key dicarbonyl intermediate that can be cyclized to the isoquinoline core. nih.gov This method is notable for its regioselectivity and tolerance of diverse functional groups. nih.gov Other palladium-catalyzed methods include the annulation of N-methoxy benzamides with allenoic acid esters and the C-C/C-O coupling of isoquinoline N-oxides with nitroalkenes. rsc.orgmdpi.com
Ruthenium (Ru) Catalysis : Ruthenium catalysts are being explored for C-H/N-N bond activation reactions, particularly in the context of green chemistry using recyclable catalytic systems in biodegradable solvents like polyethylene (B3416737) glycol (PEG).
Other Transition Metals : A variety of other metals, including cobalt, nickel, copper, silver, and iridium, are also being investigated for their catalytic activity in isoquinoline synthesis, each offering unique reactivity profiles. bohrium.comresearchgate.net For instance, copper can catalyze cascade reactions to build the isoquinoline framework, while cobalt and nickel are effective for cyclization reactions. bohrium.com
Organocatalysis : Moving away from metals, organocatalysis utilizes small organic molecules to catalyze reactions. N-heterocyclic carbenes (NHCs) and proline-based catalysts have been successfully employed in the synthesis of isoquinoline derivatives, often with high enantioselectivity. nih.gov
The table below summarizes some of the key catalytic systems being explored for isoquinoline synthesis.
Interactive Data Table: Emerging Catalytic Systems in Isoquinoline Synthesis
| Catalyst Type | Metal Center | Key Reaction Type | Advantages |
| Transition Metal | Rhodium (Rh) | Oxidative Annulation, C-H Activation | High regioselectivity, mild conditions. acs.orgresearchgate.net |
| Transition Metal | Palladium (Pd) | Enolate Arylation, C-H Activation | High functional group tolerance, regioselective. nih.govmdpi.com |
| Transition Metal | Ruthenium (Ru) | C-H/N-N Activation | Amenable to recyclable/green chemistry approaches. researchgate.net |
| Transition Metal | Copper (Cu) | Cascade Cyclization | Uses readily available catalysts. bohrium.com |
| Transition Metal | Cobalt (Co) | C-H/N-N Activation | High atom economy, often oxidant-free. researchgate.net |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Annulation Reactions | Metal-free, capable of high enantioselectivity. nih.gov |
Future research will continue to seek out new catalysts and ligands that improve reaction efficiency, expand substrate scope, and lower costs, making these advanced synthetic methods more accessible. organic-chemistry.org
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and rationally designing new ones. To unravel the complex transformations involved in modern catalytic isoquinoline synthesis, researchers are increasingly relying on a synergistic combination of experimental studies and theoretical computations.
Experimental techniques, such as the isolation and characterization of reaction intermediates, kinetic studies, and isotope labeling experiments, provide tangible evidence for proposed reaction pathways. acs.org For example, in the rhodium-catalyzed synthesis of isoquinolines, experimental evidence points towards a pathway involving C-H bond activation followed by alkyne insertion and reductive elimination. researchgate.net
Complementing these experiments, computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool. researchgate.net DFT allows researchers to:
Model the three-dimensional structures of reactants, intermediates, and transition states.
Calculate the energy barriers associated with different potential reaction pathways, helping to identify the most likely mechanism.
Understand the role of the catalyst and ligands in facilitating the reaction.
Predict the regioselectivity and stereoselectivity of a reaction.
For instance, DFT calculations have been used to support the proposed mechanism of palladium-catalyzed isoquinoline synthesis involving carbopalladation and subsequent intramolecular cyclization. researchgate.net Similarly, combined theoretical and experimental studies on related quinolinic-isoquinolinic systems have helped rationalize their electrochemical and optical properties, demonstrating the power of this integrated approach. nih.gov
By combining insights from both the wet lab and in silico modeling, chemists can gain a much more detailed and nuanced picture of how these reactions work. This knowledge is crucial for troubleshooting underperforming reactions, improving catalyst efficiency, and extending the methodology to new and more complex molecular targets within the isoquinoline ethanamine family.
Integration of Sustainable Chemistry Principles in Isoquinoline Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes across the chemical industry. frontiersin.orgresearchgate.net The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov For the synthesis of nitrogen heterocycles like isoquinolines, which form the backbone of many pharmaceuticals, this shift is particularly important. mdpi.com
Key trends in sustainable isoquinoline synthesis include:
Use of Greener Solvents : Research is actively exploring alternatives to traditional volatile organic solvents. Water, polyethylene glycol (PEG), and bio-based solvents like eucalyptol (B1671775) are being used as reaction media, offering benefits of low toxicity, cost, and environmental impact. mdpi.com
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. It is often used in conjunction with green solvents and has been shown to improve yields and product purity in the synthesis of various heterocyclic compounds, including isoquinolines. researchgate.netnih.gov
Catalyst Recycling : Developing recyclable catalytic systems is a major goal. For example, ruthenium catalysts immobilized in PEG-400 have been used for isoquinoline synthesis, allowing the catalyst to be recovered and reused over multiple cycles, which is both economically and environmentally advantageous.
Atom Economy : Synthetic methods are being designed to maximize the incorporation of atoms from the starting materials into the final product. C-H activation and domino reactions are inherently more atom-economical than classical multi-step syntheses that often require protecting groups and generate stoichiometric byproducts. nih.gov
Biocatalysis and Synthetic Biology : An emerging frontier is the use of enzymes and engineered microorganisms to produce complex molecules like isoquinoline alkaloids. rsc.org Enzymes can perform highly selective reactions under mild, aqueous conditions. nih.gov Synthetic biology aims to reconstruct entire biosynthetic pathways in host organisms like yeast or bacteria, offering a potentially transformative route for the sustainable production of valuable alkaloids from simple feedstocks. numberanalytics.comresearchgate.net
The table below highlights several green chemistry approaches being applied to the synthesis of nitrogen heterocycles.
Interactive Data Table: Sustainable Approaches in Isoquinoline Synthesis
| Sustainable Principle | Approach | Example Application | Benefit |
| Green Solvents | Use of water, PEG, or bio-based solvents | Ru(II)-catalyzed isoquinoline synthesis in PEG-400. | Reduced toxicity and environmental impact. mdpi.com |
| Energy Efficiency | Microwave-assisted reactions | Microwave-induced synthesis of pyrimidine (B1678525) scaffolds. mdpi.comnih.gov | Drastically reduced reaction times, energy savings. |
| Waste Reduction | Recyclable Catalysts | Homogeneous Ru(II)/PEG-400 system. | Lower catalyst loading, reduced cost and metal waste. |
| Atom Economy | C-H Activation/Domino Reactions | Rh(III)-catalyzed C-H annulation. researchgate.net | Fewer synthetic steps, less byproduct formation. |
| Renewable Feedstocks | Biocatalysis/Synthetic Biology | Engineered yeast to produce isoquinoline alkaloids. numberanalytics.com | Potential for production from simple sugars, mild conditions. researchgate.net |
By integrating these principles, future research will pave the way for the synthesis of 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine and related compounds through methods that are not only chemically sophisticated but also environmentally responsible.
Q & A
Q. What are the recommended synthetic routes for 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 7-methoxyisoquinoline with bromoethylamine under alkaline conditions, followed by purification via column chromatography (hexane:ethyl acetate gradient). For purity optimization (>98%), high-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended .
Q. Table 1: Synthesis Methods Comparison
| Method Type | Reaction Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 65 | 95 | |
| Buchwald-Hartwig Coupling | Pd(OAc)₂, XPhos, 100°C, 24h | 78 | 97 |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Structural confirmation requires tandem techniques:
- NMR : ¹H/¹³C NMR to confirm methoxy (δ 3.8–4.0 ppm) and ethanamine (δ 1.2–1.5 ppm) groups .
- Mass Spectrometry : ESI-MS for molecular ion peak (m/z 217.1) .
- HPLC : Purity assessment using a mobile phase of 0.1% TFA in acetonitrile/water (70:30) .
Q. What are the primary biological targets or pathways influenced by this compound?
- Methodological Answer : Preliminary studies suggest activity at monoamine transporters (e.g., serotonin reuptake inhibition, Ki = 120 nM) and G protein-coupled receptors (GPCRs) like 5-HT₁A (IC₅₀ = 450 nM). Target validation requires radioligand displacement assays using [³H]citalopram or [³H]8-OH-DPAT .
Advanced Research Questions
Q. How do structural modifications at the 7-methoxy or ethanamine positions affect receptor binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies show:
Q. Table 2: SAR of Key Modifications
| Modification | Target Receptor | ΔBinding Affinity | Source |
|---|---|---|---|
| 7-Methoxy → H | 5-HT₁A | ↓15-fold | |
| Ethanamine → Propanamine | D2 | ↑3.6-fold |
Q. What strategies resolve enantiomeric separation challenges for chiral derivatives?
- Methodological Answer : Chiral resolution can be achieved via:
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Stability studies (pH 2–9, 25–60°C) reveal:
- Acidic Conditions (pH < 3) : Rapid degradation (t₁/₂ = 2h) via hydrolysis of the methoxy group .
- Thermal Stability : Degrades above 40°C; store at -20°C in amber vials .
Q. How to address discrepancies between in vitro binding data and in vivo pharmacological outcomes?
- Methodological Answer : Discrepancies often arise from poor blood-brain barrier (BBB) penetration. Solutions:
Q. What computational methods predict the compound’s interaction with novel enzyme targets?
Q. How to validate the compound’s selectivity across structurally similar receptor subtypes?
- Methodological Answer : Conduct panels of radioligand assays (e.g., 5-HT₁A vs. 5-HT₂A) at 10 µM. Use HEK293 cells expressing individual receptors and measure cAMP inhibition (5-HT₁A) vs. IP1 accumulation (5-HT₂A) .
Q. What protocols ensure reproducibility in cross-laboratory pharmacological studies?
- Methodological Answer :
Standardize: - Cell Lines : Use authenticated HEK293 or CHO-K1 cells (ATCC-certified).
- Assay Buffers : HEPES (pH 7.4) with 0.1% BSA to minimize nonspecific binding .
- Positive Controls : Include sertraline (5-HT transporter) or WAY-100635 (5-HT₁A antagonist) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
